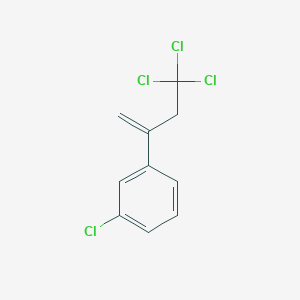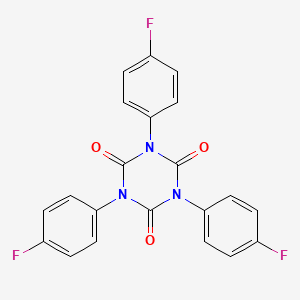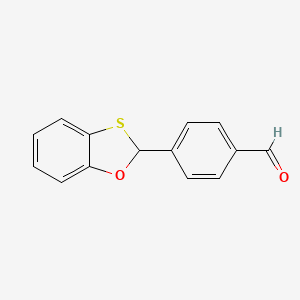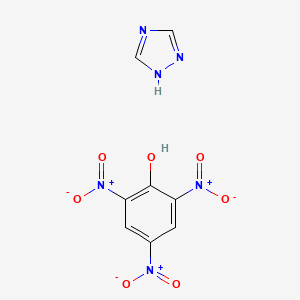
Diethyl (2,4,6-trimethoxyphenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,4,6-trimethoxyphenyl)propanedioate is an organic compound with the molecular formula C16H22O7 It is a derivative of malonic acid, where the hydrogen atoms of the phenyl ring are substituted with methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2,4,6-trimethoxyphenyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with 2,4,6-trimethoxybenzyl chloride in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the benzyl chloride .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up by optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2,4,6-trimethoxyphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts, depending on the desired functional group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Diethyl (2,4,6-trimethoxyphenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl (2,4,6-trimethoxyphenyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the methoxy substitutions.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Malonic acid: The parent compound of diethyl malonate and its derivatives.
Uniqueness
Diethyl (2,4,6-trimethoxyphenyl)propanedioate is unique due to the presence of methoxy groups on the phenyl ring, which significantly alters its chemical properties and reactivity compared to its simpler counterparts. These substitutions can enhance the compound’s solubility, stability, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
61040-80-0 |
|---|---|
Fórmula molecular |
C16H22O7 |
Peso molecular |
326.34 g/mol |
Nombre IUPAC |
diethyl 2-(2,4,6-trimethoxyphenyl)propanedioate |
InChI |
InChI=1S/C16H22O7/c1-6-22-15(17)14(16(18)23-7-2)13-11(20-4)8-10(19-3)9-12(13)21-5/h8-9,14H,6-7H2,1-5H3 |
Clave InChI |
SYWKRGFUZHKAHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=C(C=C1OC)OC)OC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)



![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)


![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)


